A Technical Guide to Dimethyl 2,4-dioxopentanedioate (CAS: 162253-71-6): Structural Insights, Predicted Reactivity, and Synthetic Potential
A Technical Guide to Dimethyl 2,4-dioxopentanedioate (CAS: 162253-71-6): Structural Insights, Predicted Reactivity, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2,4-dioxopentanedioate is a polyfunctional organic molecule characterized by a five-carbon backbone featuring two ketone and two methyl ester groups. Despite its well-defined structure and CAS number (162253-71-6), this compound remains largely unexplored in peer-reviewed literature, with a notable absence of published experimental data on its synthesis, reactivity, and biological applications. This technical guide serves as a foundational document, leveraging established principles of organic chemistry to provide an in-depth analysis of its structural features and physicochemical properties based on computational data. Furthermore, we present a scientifically grounded exploration of its predicted chemical reactivity and outline its potential as a versatile building block in synthetic chemistry and drug discovery. By elucidating the latent chemical potential of this under-researched molecule, this guide aims to provide the theoretical framework necessary to inspire and direct future experimental investigation.
Core Chemical Identity and Physicochemical Properties
Dimethyl 2,4-dioxopentanedioate is a symmetrical diester-diketone. Its identity is unequivocally established by its CAS number and various computed chemical descriptors, which provide insight into its physical behavior and potential for intermolecular interactions.[1]
Structural and Molecular Data
The fundamental properties of Dimethyl 2,4-dioxopentanedioate are summarized below, based on data available from authoritative chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | dimethyl 2,4-dioxopentanedioate | [1] |
| CAS Number | 162253-71-6 | [1] |
| Molecular Formula | C₇H₈O₆ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| Canonical SMILES | COC(=O)C(=O)CC(=O)C(=O)OC | [1] |
| InChIKey | BVXUPHLMVXBGGY-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bonds | 6 | [1] |
| XLogP3-AA (LogP) | -0.1 | [1] |
| Topological Polar Surface Area (TPSA) | 86.7 Ų | [1] |
The negative LogP value suggests that the compound is likely hydrophilic and possesses good solubility in polar solvents. The presence of six hydrogen bond acceptors (the oxygen atoms of the carbonyl groups) indicates a high potential for forming hydrogen bonds with protic solvents or biological macromolecules, a key consideration in drug design.[1]
Molecular Structure Visualization
The structure reveals a central methylene group (C3) flanked by two α-keto-ester functionalities.
Caption: 2D structure of Dimethyl 2,4-dioxopentanedioate.
Proposed Synthesis Methodology
While no specific synthesis for Dimethyl 2,4-dioxopentanedioate is documented in the searched literature, its structure strongly suggests a plausible and efficient synthetic route via a base-mediated crossed Claisen condensation.
Experimental Protocol: Hypothetical Synthesis
This proposed protocol is based on established organometallic chemistry principles for C-C bond formation.
Reaction: Crossed Claisen condensation of dimethyl oxalate with acetone followed by oxidation, or more directly, a condensation involving dimethyl malonate and a suitable acylating agent. A highly plausible route involves the acylation of a malonic ester derivative.
Step-by-Step Protocol:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (solvent).
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Base Addition: Add sodium ethoxide (NaOEt) to the solvent and stir until fully dissolved.
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Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of dimethyl malonate dropwise to the stirred solution to form the corresponding enolate.
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Acylation: Introduce a suitable acylating agent, such as methyl chlorooxoacetate, dropwise while maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, cool the mixture, neutralize with a dilute acid (e.g., HCl), and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Hypothetical workflow for the synthesis of the title compound.
Predicted Chemical Reactivity
The unique arrangement of four carbonyl groups imparts significant and predictable reactivity to the molecule, making it a versatile synthetic intermediate. The core reactivity stems from the β-diketone-like functionality and the presence of labile ester groups.
Key Reactive Centers
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Acidic C3 Methylene Protons: The protons on the central methylene (-CH₂-) group are flanked by four electron-withdrawing carbonyl groups, rendering them highly acidic (pKa likely in the range of 9-11). This position is readily deprotonated by mild bases to form a highly stabilized, nucleophilic enolate.
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Electrophilic Carbonyl Carbons: All four carbonyl carbons (two ketonic, two esteric) are electrophilic and susceptible to attack by nucleophiles.
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Keto-Enol Tautomerism: The 2,4-dioxo moiety will readily undergo keto-enol tautomerism, with the enol form being stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is fundamental to its reactivity, particularly in metal chelation and reactions requiring the enol nucleophile.
Caption: Key reactive sites of Dimethyl 2,4-dioxopentanedioate.
Potential Synthetic Transformations
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Heterocycle Synthesis: The 1,3-dicarbonyl motif is a classic precursor for forming five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.[2] For instance, condensation with hydrazine derivatives would yield pyrazoles, while reaction with amidines or ureas could produce pyrimidines.
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Metal Complexation: The enol form of the β-diketone system is an excellent bidentate ligand for a wide range of metal ions. This suggests potential applications in catalysis, as metal-sequestering agents, or in the development of novel materials.
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Michael Addition: The stabilized enolate formed upon deprotonation can act as a soft nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated systems, enabling the construction of more complex carbon skeletons.
Potential Applications in Research and Drug Development
Given its predicted reactivity, Dimethyl 2,4-dioxopentanedioate can be envisioned as a valuable scaffold and building block.
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Fragment-Based Drug Discovery (FBDD): With a low molecular weight (188.13 g/mol ) and multiple points for functionalization, this molecule is an ideal candidate for FBDD screening campaigns. Its six hydrogen bond acceptors provide anchoring points for binding to protein active sites.
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Combinatorial Chemistry: The molecule's multiple reactive handles allow for its use as a central scaffold in the combinatorial synthesis of compound libraries. Diverse functional groups can be introduced at the C3 position via alkylation or at the ester positions via amidation, generating a wide array of derivatives for high-throughput screening.
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Precursor for Bioactive Molecules: Many natural products and synthetic drugs contain motifs derived from 1,3-dicarbonyl compounds. This molecule could serve as a key intermediate in the total synthesis of complex targets or in the development of novel analogues of known bioactive agents, such as those with anti-inflammatory or antimicrobial properties.[3]
Spectral Information and Characterization
While experimental spectra are not available in public literature, key features can be predicted to aid in future characterization. PubChem does list the availability of GC-MS and vapor-phase IR spectra, which would be crucial for initial identification.[1]
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¹H NMR: A simple spectrum is predicted. The six protons of the two equivalent methyl ester groups would appear as a sharp singlet (δ ≈ 3.7-3.9 ppm). The two protons of the central methylene group would also appear as a singlet (δ ≈ 3.5-4.0 ppm), though its chemical shift and potential exchange broadening would depend on the extent of enolization in the chosen solvent.
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¹³C NMR: The spectrum would show four distinct signals: one for the methyl carbons (δ ≈ 50-55 ppm), one for the central methylene carbon (δ ≈ 45-55 ppm), a signal for the ester carbonyl carbons (δ ≈ 160-170 ppm), and a signal for the ketone carbonyl carbons (δ ≈ 190-200 ppm).
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Infrared (IR) Spectroscopy: The spectrum would be dominated by strong C=O stretching absorptions. One would expect to see a sharp peak for the ketone carbonyls (≈ 1720-1740 cm⁻¹) and another for the ester carbonyls (≈ 1740-1760 cm⁻¹). C-O stretching from the ester groups would appear in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 188. Common fragmentation patterns would include the loss of methoxy radicals (•OCH₃, -31 Da) or methoxycarbonyl radicals (•COOCH₃, -59 Da).
Conclusion
Dimethyl 2,4-dioxopentanedioate (CAS: 162253-71-6) represents a molecule of significant untapped potential. Its structure, characterized by a dense arrangement of reactive functional groups within a compact, hydrophilic scaffold, makes it an intriguing candidate for synthetic innovation. This guide has provided a comprehensive, albeit theoretical, overview of its properties, predicted reactivity, and potential applications. By leveraging fundamental chemical principles, we have outlined a roadmap for its synthesis and derivatization. It is our hope that this analysis will serve as a catalyst for experimental studies, unlocking the utility of this compound as a versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science.
References
- Benchchem. (n.d.). Dimethyl 2,4-dimethylpentanedioate | 2121-68-8.
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PubChem. (n.d.). Dimethyl 2,4-dioxopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]
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Zakharyuta, A. N., et al. (2021). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Molbank, 2022(1), M1308. Retrieved from [Link]
